molecular formula C9H8BrNO B13013253 5-Bromo-7-methylisoindolin-1-one

5-Bromo-7-methylisoindolin-1-one

Cat. No.: B13013253
M. Wt: 226.07 g/mol
InChI Key: IOHREJSRVLYMMJ-UHFFFAOYSA-N
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Description

The Isoindolinone Scaffold in Organic Synthesis

The isoindolinone core is a bicyclic structure where a benzene (B151609) ring is fused to a five-membered nitrogen-containing ring, specifically a γ-lactam. mdpi.comontosight.ai This structural motif is a cornerstone in the synthesis of a wide array of organic molecules.

The parent isoindole structure, a regioisomer of the more common indole (B1671886), has been known for over a century. beilstein-journals.orgnih.gov The isoindolinone, also referred to as a phthalimidine or a benzo-fused γ-lactam, is a more stable derivative. nih.gov Structurally, it is 1,3-dihydro-2H-isoindol-1-one. beilstein-journals.org The fusion of the aromatic benzene ring with the lactam ring creates a semi-rigid and electron-rich system that is amenable to various chemical modifications. mdpi.com The presence of the lactam function (a cyclic amide) provides a site for hydrogen bonding, while the aromatic ring can engage in π-π stacking interactions. Numerous synthetic strategies have been developed over the years to construct the isoindolinone framework, ranging from classical methods to modern transition metal-catalyzed and metal-free approaches. rsc.orgorganic-chemistry.org

Heterocyclic compounds are fundamental to medicinal chemistry, with over 85% of biologically active small molecules containing a heterocycle. mdpi.com Within this vast landscape, the isoindolinone skeleton is recognized as a "privileged scaffold"—a molecular framework that can bind to multiple biological targets with high affinity. mdpi.com This versatility has led to the discovery of isoindolinone derivatives with a broad spectrum of therapeutic activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties. ontosight.aiontosight.aiacs.org

The significance of the isoindolinone scaffold extends to chemical biology, where its derivatives have been developed as fluorescent probes for cellular imaging and as carriers for drug delivery. nih.gov The ability to readily introduce various functional groups at different positions on the scaffold allows for the fine-tuning of its chemical and biological properties, making it a valuable tool in the design of small molecule drugs and chemical probes. ontosight.ai For instance, modifications can influence a compound's ability to interact with biological targets like enzymes and G-protein coupled receptors (GPCRs). ontosight.ai

Focus on Halogenated and Methylated Isoindolinones: A General Overview

The introduction of halogen atoms and methyl groups onto the isoindolinone core is a common strategy in medicinal chemistry to modulate the parent molecule's properties.

Halogenation, the process of introducing one or more halogen atoms into a compound, is a fundamental tool in organic synthesis. nih.gov For a long time, the role of halogens in drug design was primarily considered in terms of their steric bulk and lipophilicity. However, it is now well-established that halogens can participate in specific, stabilizing non-covalent interactions, most notably halogen bonding. nih.govresearchgate.net A halogen bond is an interaction where a covalently bound halogen atom acts as a Lewis acid, interacting with a Lewis base. nih.gov This interaction is increasingly being utilized in rational drug design to enhance binding affinity and selectivity for a biological target. nih.govacs.org The introduction of a halogen can therefore significantly influence a molecule's interaction with a protein receptor. researchgate.net

The specific substitution pattern of a bromine atom at the 5-position and a methyl group at the 7-position of the isoindolinone ring is a strategic design choice aimed at optimizing the molecule's properties. The methyl group, one of the most common substituents in drug molecules, can have a profound impact on a compound's biological activity, an effect sometimes referred to as the "magic methyl effect". juniperpublishers.comnih.gov The introduction of a methyl group can favorably alter a drug candidate's potency, selectivity, and metabolic stability. juniperpublishers.comnih.gov

Chemical Compound Data

Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

5-bromo-7-methyl-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C9H8BrNO/c1-5-2-7(10)3-6-4-11-9(12)8(5)6/h2-3H,4H2,1H3,(H,11,12)

InChI Key

IOHREJSRVLYMMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C(=O)NC2)Br

Origin of Product

United States

Reaction Mechanisms and Mechanistic Investigations

Elucidation of Key Reaction Pathways

The construction and derivatization of the 5-bromo-7-methylisoindolin-1-one core often proceed through intricate mechanistic routes. These pathways can involve highly reactive intermediates and multi-step sequences that efficiently build molecular complexity.

Radical-mediated processes have emerged as a powerful tool in the synthesis of heterocyclic compounds, including isoindolinones. In the context of 5-Bromo-7-methylisoindolin-1-one, radical intermediates can be strategically generated to facilitate key bond-forming events, particularly cyclization and further functionalization.

One plausible pathway involves the generation of an aryl radical at the C5 position, initiated by a radical initiator or through photoredox catalysis. This aryl radical can then undergo an intramolecular cyclization, attacking a suitably positioned pendant group to form the five-membered lactam ring of the isoindolinone core. The presence of the methyl group at the C7 position can influence the regioselectivity of this cyclization.

Furthermore, the bromine atom at the C5 position serves as a versatile handle for generating radical intermediates for subsequent C-C or C-heteroatom bond formation. For instance, under specific conditions, the C-Br bond can be homolytically cleaved to generate a C5-centered radical, which can then be trapped by various radical acceptors. This strategy allows for the introduction of diverse functional groups at this position, modifying the pharmacological profile of the parent molecule.

A general representation of a radical-mediated cyclization to form an isoindolinone core is depicted below:

Scheme 1: Postulated Radical-Mediated Cyclization

Generated code

This scheme illustrates a hypothetical radical cyclization pathway. The actual precursors and conditions would be tailored for the specific transformation.

Cascade reactions, also known as tandem or domino reactions, offer an elegant and efficient approach to the synthesis of complex molecules like 5-Bromo-7-methylisoindolin-1-one from simple starting materials in a single operation. smolecule.com These sequences involve a series of intramolecular transformations, where the product of one step becomes the substrate for the next, thereby minimizing the need for purification of intermediates and reducing waste.

A hypothetical cascade reaction for the synthesis of a substituted 5-Bromo-7-methylisoindolin-1-one could commence with an intermolecular reaction, for example, a Michael addition, followed by an intramolecular cyclization and subsequent aromatization or functionalization. The strategic placement of functional groups in the starting materials is paramount to orchestrate the desired sequence of events. For instance, a suitably substituted o-halobenzaldehyde could react with an amine and a subsequent intramolecular Heck reaction could form the isoindolinone core.

StepReaction TypeIntermediateKey Transformation
1Michael AdditionEnolateFormation of a C-C bond
2Intramolecular CyclizationAmideFormation of the lactam ring
3Dehydration/AromatizationDihydroisoindolinoneFormation of the aromatic system
4BrominationIsoindolinoneIntroduction of the bromine atom

This table represents a conceptual cascade pathway and does not correspond to a specific reported synthesis.

Halogen-atom transfer (XAT) has become a prominent strategy in organic synthesis for the generation of carbon-centered radicals under mild conditions. nih.govresearchgate.net This process involves the transfer of a halogen atom from an organic halide to a radical species, typically generated from a photocatalyst or a transition metal complex. The bromine atom in 5-Bromo-7-methylisoindolin-1-one makes it an ideal substrate for XAT-mediated C-C bond formation. rsc.org

In a typical XAT scenario, a photocatalyst, upon excitation with visible light, can generate a highly reducing or oxidizing species that facilitates the formation of a radical. This radical can then abstract the bromine atom from 5-Bromo-7-methylisoindolin-1-one to generate the corresponding C5-aryl radical. This highly reactive intermediate can then participate in various carbon-carbon bond-forming reactions, such as addition to alkenes or alkynes, or cross-coupling with other organic fragments. This method avoids the use of harsh organometallic reagents and often proceeds with high functional group tolerance.

Table 1: Key Parameters in a Hypothetical XAT-Mediated C-C Coupling Reaction

ParameterDescription
Substrate 5-Bromo-7-methylisoindolin-1-one
Coupling Partner Alkene, alkyne, or organoboron species
Photocatalyst Eosin Y, Iridium or Ruthenium complexes
Light Source Blue or Green LEDs
Solvent Acetonitrile, Dimethylformamide
Radical Precursor Tertiary amine, silane

This table outlines the general components of a plausible XAT reaction involving 5-Bromo-7-methylisoindolin-1-one.

Transition-metal-catalyzed reactions are pivotal in the synthesis and functionalization of isoindolinones. The efficiency and selectivity of these reactions are often profoundly influenced by the nature of the ligands coordinated to the metal center. Ligands can modulate the steric and electronic properties of the catalyst, thereby controlling the reactivity and directing the outcome of the reaction.

In the context of reactions involving 5-Bromo-7-methylisoindolin-1-one, such as Suzuki or Buchwald-Hartwig cross-coupling at the C5 position, the choice of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand is critical. Bulky, electron-rich ligands can promote oxidative addition of the C-Br bond to the metal center and facilitate reductive elimination to afford the desired product.

Furthermore, the amide functionality within the isoindolinone core can act as a directing group, guiding the catalyst to a specific C-H bond for activation and subsequent functionalization. This directing group assistance can enable highly regioselective transformations that would be difficult to achieve otherwise. For instance, a palladium catalyst could be directed to the C4 or C6 position for C-H arylation, depending on the specific ligand and reaction conditions employed.

Table 2: Influence of Ligand Type on a Hypothetical Cross-Coupling Reaction

Ligand TypeMetal CenterExpected Outcome on Reactivity
Monodentate Phosphine (e.g., P(t-Bu)3)PalladiumHigh activity for oxidative addition
Bidentate Phosphine (e.g., Xantphos)PalladiumEnhanced stability of the catalytic complex
N-Heterocyclic Carbene (e.g., IPr)Palladium/CopperIncreased electron density on the metal, promoting catalysis

This table provides a generalized overview of ligand effects in cross-coupling reactions applicable to 5-Bromo-7-methylisoindolin-1-one.

Computational Mechanistic Studies

To gain deeper insight into the intricate reaction mechanisms involved in the synthesis and functionalization of 5-Bromo-7-methylisoindolin-1-one, computational methods have become an indispensable tool. These studies can provide detailed information about transition states, reaction intermediates, and energetic profiles of reaction pathways.

Density Functional Theory (DFT) has proven to be a powerful and versatile computational method for investigating the mechanisms of organic reactions. By approximating the electron density of a molecular system, DFT can be used to calculate the geometries of reactants, transition states, and products, as well as their corresponding energies.

For reactions involving 5-Bromo-7-methylisoindolin-1-one, DFT calculations can be employed to:

Elucidate Reaction Pathways: By mapping the potential energy surface, DFT can help to identify the most favorable reaction pathway among several possibilities.

Characterize Transition States: The geometry and energy of transition states can be calculated, providing crucial information about the rate-determining step of a reaction.

Understand Selectivity: DFT can be used to rationalize the regio- and stereoselectivity observed in a reaction by comparing the energies of different transition states leading to different products.

Probe Ligand Effects: The influence of different ligands on the catalytic cycle can be modeled, aiding in the rational design of more efficient catalysts.

Table 3: Representative Data from a Hypothetical DFT Study on a Reaction Step

SpeciesMethod/Basis SetRelative Energy (kcal/mol)Key Geometric Parameter
Reactant ComplexB3LYP/6-311+G(d,p)0.0C-Br bond length: 1.92 Å
Transition StateB3LYP/6-311+G(d,p)+18.5Forming C-C bond length: 2.15 Å
Product ComplexB3LYP/6-311+G(d,p)-25.2Final C-C bond length: 1.54 Å

This table presents illustrative data that could be obtained from a DFT calculation on a key step of a reaction involving 5-Bromo-7-methylisoindolin-1-one.

Transition State Analysis and Reaction Coordinate Exploration

The formation of 5-Bromo-7-methylisoindolin-1-one, like many chemical transformations, proceeds through a high-energy transition state, which is the cornerstone of its reaction kinetics. A thorough understanding of this transition state and the reaction coordinate provides critical insights into the reaction mechanism, enabling the optimization of reaction conditions and the prediction of outcomes. While direct experimental observation of the transition state for the synthesis of this specific compound is not extensively documented in publicly available literature, we can infer its characteristics through computational modeling and by analogy to well-studied related reactions, such as intramolecular amidation and cyclization reactions.

Computational Insights into the Transition State

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to model the transition state and explore the reaction coordinate for the formation of isoindolinone structures. Such studies can elucidate the geometry, energy, and electronic structure of the transition state.

For a hypothetical intramolecular cyclization of a precursor to 5-Bromo-7-methylisoindolin-1-one, the transition state would likely exhibit the following features:

Elongated C-N bond: The forming carbon-nitrogen bond would be significantly longer than a typical C-N single bond but shorter than the sum of their van der Waals radii.

Distorted Geometry: The geometry around the reacting centers would be distorted from the equilibrium geometries of the reactant and product.

Charge Distribution: There would be a significant redistribution of electron density, with partial charges developing on the reacting atoms.

The reaction coordinate would map the energy of the system as it progresses from the reactant, through the transition state, to the product. The peak of this energy profile corresponds to the transition state, and its height represents the activation energy of the reaction.

ParameterHypothetical Value (Illustrative)Description
Activation Energy (Ea)20 - 30 kcal/molThe energy barrier that must be overcome for the reaction to occur. This value is typical for intramolecular cyclizations leading to five-membered rings.
C-N bond distance in TS1.8 - 2.2 ÅThe distance between the nucleophilic nitrogen and the electrophilic carbon at the transition state. This is an intermediate value between a no-bond and a full-bond situation.
Key dihedral angle in TSVariesThe specific dihedral angle that defines the approach of the nucleophile to the electrophilic center would be a critical parameter in the reaction coordinate.
Imaginary Frequency-200 to -400 cm⁻¹A single imaginary vibrational frequency in the calculated vibrational spectrum is a hallmark of a true transition state, corresponding to the motion along the reaction coordinate.

Influence of Substituents on the Transition State

The substituents on the aromatic ring, a bromine atom at position 5 and a methyl group at position 7, play a crucial role in modulating the stability of the transition state and thus the reaction rate.

Bromo Group: As an electron-withdrawing group through the inductive effect and a weak deactivator in electrophilic aromatic substitution, the bromine atom can influence the electron density at the reaction center. Its effect on the transition state stability would depend on the specific mechanism of cyclization.

Methyl Group: The methyl group is an electron-donating group and can activate the aromatic ring towards electrophilic attack. In the context of the cyclization, it can help to stabilize any positive charge that develops in the transition state.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 5-Bromo-7-methylisoindolin-1-one. These calculations solve approximations of the Schrödinger equation to determine the molecule's electron distribution and energy.

The isoindolinone core of 5-Bromo-7-methylisoindolin-1-one is largely planar, but the methylene (B1212753) group in the five-membered ring introduces a degree of flexibility. Conformational analysis is employed to identify the most stable three-dimensional arrangements of the molecule. This process involves systematically exploring the potential energy surface by rotating the flexible bonds.

Energy minimization calculations are then performed for each potential conformer to find the lowest energy, and thus most stable, structure. The planarity of the bicyclic system suggests that significant deviations from a co-planar arrangement of the rings would be energetically unfavorable. The primary source of conformational variability would arise from the orientation of the N-H bond, though it is generally expected to lie within the plane of the ring system to maximize conjugation. Advanced calculations would confirm the global minimum energy structure, which is essential for the accuracy of all other computational predictions.

Table 1: Hypothetical Relative Energies of 5-Bromo-7-methylisoindolin-1-one Conformers

This table illustrates a hypothetical outcome of a conformational analysis, where different orientations of the exocyclic groups or slight puckering of the dihydroisoindole ring are compared.

Conformer IDDescription of ConformationCalculation MethodRelative Energy (kcal/mol)
Conf-01 Planar Ring SystemDFT/B3LYP/6-311G(d,p)0.00 (Global Minimum)
Conf-02 Slight Puckering of Dihydro RingDFT/B3LYP/6-311G(d,p)+2.5
Conf-03 Out-of-Plane N-H OrientationDFT/B3LYP/6-311G(d,p)+5.8

Note: This data is illustrative. Actual values would be derived from specific quantum chemical calculations.

The Molecular Electrostatic Potential (MEP) surface is a crucial tool for predicting chemical reactivity. nih.gov It maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.govresearchgate.net

For 5-Bromo-7-methylisoindolin-1-one, an MEP analysis would reveal:

Negative Potential (Red/Yellow): The highest electron density is expected around the carbonyl oxygen atom, making it a primary site for electrophilic attack and a strong hydrogen bond acceptor.

Positive Potential (Blue): Electron-poor regions would be located around the amide proton (N-H), making it a hydrogen bond donor site. A significant region of positive potential, known as a σ-hole, is predicted to be present on the outer face of the bromine atom along the C-Br bond axis. This σ-hole makes the bromine atom a potential halogen bond donor. nih.govulisboa.pt

Near-Neutral Potential (Green): The aromatic ring and methyl group would exhibit near-neutral potential.

This analysis allows for the prediction of how the molecule will interact with other reagents. nih.gov For instance, nucleophiles would preferentially attack the carbon of the carbonyl group or potentially the aromatic ring, while electrophiles would target the carbonyl oxygen.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum mechanics is excellent for static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of 5-Bromo-7-methylisoindolin-1-one over time. In an MD simulation, the molecule's atoms are allowed to move according to the laws of classical mechanics under the influence of a force field.

By simulating the molecule for nanoseconds or longer, often in the presence of explicit solvent molecules, MD can explore the accessible conformational landscape. This would reveal the flexibility of the five-membered ring, the rotational freedom of the methyl group, and the stability of intermolecular interactions, such as hydrogen bonds with solvent molecules. The resulting trajectory provides a statistical understanding of the dominant conformations and the energy barriers between them.

In Silico Prediction of Reactivity and Selectivity in Substituted Isoindolinones

Computational methods can predict the reactivity and regioselectivity of reactions involving the isoindolinone scaffold. For 5-Bromo-7-methylisoindolin-1-one, this is particularly relevant for predicting the outcomes of, for example, cross-coupling reactions at the bromine-substituted position. researchgate.net

By calculating reactivity descriptors derived from frontier molecular orbitals (HOMO and LUMO) or Fukui functions, chemists can identify the atoms most susceptible to nucleophilic or electrophilic attack. For instance, analysis could predict whether a palladium-catalyzed cross-coupling reaction would proceed efficiently at the C5-Br position. researchgate.net Furthermore, these models can help rationalize why certain catalysts or ligands might be more effective than others by modeling the stability of reaction intermediates. researchgate.net This predictive power is invaluable for designing efficient synthetic routes to novel derivatives.

Computational Analysis of Halogen Bonding Interactions and Their Activation Mechanisms

The presence of a bromine atom on the aromatic ring of 5-Bromo-7-methylisoindolin-1-one introduces the possibility of halogen bonding—a noncovalent interaction where the halogen atom acts as an electrophilic species (a Lewis acid). ulisboa.ptresearchgate.net

Computational analysis is essential for characterizing these interactions. The σ-hole on the bromine atom, a region of positive electrostatic potential, can interact favorably with Lewis bases like carbonyl oxygens, nitrogen atoms, or anions. uiowa.edumdpi.com

Advanced computational techniques are used to study these bonds:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to find a bond critical point (BCP) between the bromine and the acceptor atom, confirming the existence of an interaction and estimating its strength. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO calculations can reveal the donor-acceptor orbital interactions that contribute to the formation of the halogen bond, typically involving the donation of electron density from a lone pair of the acceptor into an antibonding orbital of the C-Br bond. nih.gov

Computational studies on similar bromo-substituted molecules show that the strength of these halogen bonds can be significant, sometimes competing with classical hydrogen bonds. mdpi.com The electron-withdrawing nature of the adjacent carbonyl group in the isoindolinone ring system is expected to enhance the positive character of the σ-hole on the bromine atom, thereby "activating" it for stronger halogen bonding interactions.

Table 2: Representative Calculated Properties for a Halogen Bond

This table shows typical data obtained from a computational analysis of a halogen bond between the bromine of 5-Bromo-7-methylisoindolin-1-one and a generic Lewis base (e.g., the oxygen of a carbonyl group).

Interaction ParameterDescriptionTypical Calculated Value
Interaction Energy (E_int) Strength of the halogen bond-2 to -5 kcal/mol
Br···O Distance Distance between bromine and acceptor atom2.9 - 3.2 Å
C-Br···O Angle Linearity of the halogen bond160 - 180°
Electron Density at BCP (ρ) Indicates shared electron character0.005 - 0.015 a.u.

Note: These values are representative examples based on published studies of similar C-Br···O halogen bonds and would require specific calculations for confirmation. mdpi.com

Advanced Spectroscopic Characterization and Structure Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur, and their intensities, provide valuable information about the electronic structure and the extent of conjugation in the molecule. For 5-Bromo-7-methylisoindolin-1-one, UV-Vis spectroscopy can elucidate the electronic transitions associated with its aromatic benzene (B151609) ring, the lactam carbonyl group, and the lone pair of electrons on the nitrogen atom.

The UV-Vis spectrum of an organic compound is primarily dictated by its chromophores, which are the parts of the molecule that absorb light. In 5-Bromo-7-methylisoindolin-1-one, the principal chromophore is the isoindolinone core, which consists of a fused benzene ring and a five-membered lactam ring. The electronic transitions observed in the UV-Vis spectrum are typically of two types: π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions.

The π → π* transitions are generally of high intensity (large molar absorptivity, ε) and arise from the excitation of electrons from the π bonding orbitals of the aromatic system to the corresponding π* antibonding orbitals. These transitions are expected to occur at shorter wavelengths (higher energy). The n → π* transitions are typically of lower intensity and result from the excitation of a non-bonding electron (from the lone pairs on the oxygen of the carbonyl group or the nitrogen atom) to a π* antibonding orbital. These transitions usually appear at longer wavelengths (lower energy) compared to the π → π* transitions.

The introduction of substituents on the benzene ring of the isoindolinone core can influence the position and intensity of the absorption maxima (λmax). The bromo and methyl groups on the benzene ring of 5-Bromo-7-methylisoindolin-1-one are expected to have a bathochromic (red shift) or hypsochromic (blue shift) effect on the λmax values. A bromine atom, with its lone pairs of electrons, can participate in resonance with the aromatic π-system, which generally leads to a bathochromic shift. The methyl group, being an electron-donating group, can also contribute to a slight bathochromic shift.

The solvent in which the spectrum is recorded can also affect the position of the absorption bands. Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in λmax. For n → π* transitions, an increase in solvent polarity typically results in a hypsochromic shift, while for π → π* transitions, a bathochromic shift is often observed. acs.org

The conjugation of the lone pair of electrons on the nitrogen atom with the carbonyl group and the aromatic ring is a key feature of the isoindolinone system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which generally results in absorption at longer wavelengths.

Detailed Research Findings from Related Compounds:

To provide a more quantitative insight, the UV-Vis absorption data for several related isoindolinone derivatives are presented in the table below. These compounds share the core isoindolinone structure and provide a basis for understanding the electronic transitions in 5-Bromo-7-methylisoindolin-1-one.

Compound NameSolventλmax (nm)Reference
2-(4-Chlorophenyl)isoindolin-1-oneNot SpecifiedNot Specified clockss.org
2-(2-Fluorophenyl)isoindolin-1-oneNot SpecifiedNot Specified clockss.org
2-(2-Bromophenyl)isoindolin-1-oneNot SpecifiedNot Specified clockss.org
2-(3-Chlorophenyl)isoindolin-1-oneNot SpecifiedNot Specified clockss.org
Phenylimino Indolinone (PIO) derivativesMeCN and MeOHVarious researchgate.net
Isoindole-1,3-dione derivativesCH2Cl2229-231 researchgate.netacgpubs.org

The data from related N-aryl isoindolinones indicate that the electronic structure is sensitive to the nature of the substituent on the N-phenyl ring. clockss.org Similarly, studies on phenylimino indolinone (PIO) derivatives, which are structurally related, show that substitutions on the phenyl ring affect the absorption spectra. researchgate.net For the isoindole-1,3-dione derivatives, the consistent absorption around 230 nm points to the strong π → π* transitions of the core aromatic system. researchgate.netacgpubs.org

Based on this information, it is anticipated that the UV-Vis spectrum of 5-Bromo-7-methylisoindolin-1-one in a non-polar solvent would exhibit intense absorption bands in the UV region, likely below 300 nm, corresponding to the π → π* transitions of the substituted benzene ring and the conjugated lactam system. Weaker n → π* transitions from the carbonyl group and the nitrogen atom may be observed at longer wavelengths, potentially overlapping with the π → π* bands or appearing as a shoulder on the main absorption peak. The precise λmax values would be influenced by the combined electronic effects of the bromo and methyl substituents.

Future Research Directions and Challenges

Development of More Sustainable and Environmentally Benign Synthetic Pathways

A primary challenge in the broader field of specialty chemical synthesis is the development of efficient, cost-effective, and environmentally friendly production methods. For substituted indoles and their analogues, traditional synthetic routes can be long and often rely on harsh reagents or expensive starting materials. For instance, the synthesis of the related compound 5-bromo-7-methylindole has been criticized for routes involving costly solvents like quinoline (B57606) or expensive reagents such as lithium borohydride, which complicate post-reaction work-up and are unsuitable for large-scale production. google.com

Future research should focus on creating greener synthetic pathways to 5-Bromo-7-methylisoindolin-1-one. This could involve:

Catalyst-free reactions: Exploring methods that proceed without a metal catalyst, such as microwave-assisted synthesis in aqueous media, which has been successful for related nitrogen heterocycles. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product, minimizing waste.

Renewable Feedstocks: Investigating the potential use of bio-based starting materials to reduce reliance on petrochemical sources.

Exploration of Novel Reactivity Patterns and Chemoselectivity

The structure of 5-Bromo-7-methylisoindolin-1-one contains multiple reactive sites, including the aryl bromide, the lactam functionality, and the methyl-substituted benzene (B151609) ring. A key area for future study is the selective functionalization of this molecule. The bromine atom is a particularly attractive handle for introducing further molecular complexity.

Research efforts could be directed towards:

Cross-Coupling Reactions: Systematically investigating palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, at the C5-bromo position. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of derivatives. The successful use of Suzuki coupling on similar bromo-substituted aza-indoles to create biaryl derivatives highlights the feasibility of this approach. nih.gov

C-H Activation: Exploring modern methods for direct functionalization of the aromatic C-H bonds, which could offer more efficient and step-economical synthetic routes compared to traditional methods that require pre-functionalized starting materials.

Lactam Ring Chemistry: Investigating the reactivity of the N-H bond and the adjacent carbonyl group for further derivatization, which could modulate the compound's physical and biological properties.

Advanced Applications in Functional Materials Science, such as Fluorescent Probes and Dyes

Heterocyclic compounds, particularly those containing indole (B1671886) and isoindolinone cores, are known to exhibit interesting photophysical properties. Related 7-azaindole (B17877) derivatives have been investigated for their applications in Organic Light-Emitting Diodes (OLEDs) as "bifunctional materials". nih.gov Specifically, derivatives created through Suzuki coupling of bromo-substituted precursors have yielded highly functionalized, fluorescent biaryl compounds. nih.gov

This suggests a significant opportunity for 5-Bromo-7-methylisoindolin-1-one as a precursor for new functional materials. Future research should focus on:

Synthesis of Fluorescent Derivatives: Using the C5-bromo position as an anchor point for Suzuki coupling with various aryl boronic acids to synthesize novel compounds. nih.gov

Photophysical Characterization: A thorough evaluation of the absorption and emission spectra, quantum yields, and solvatochromic properties of these new derivatives to assess their potential as fluorescent probes, sensors, or organic dyes.

Device Integration: Exploring the incorporation of promising derivatives into materials science applications, such as OLEDs, where related zinc-azaindole complexes have shown utility as bright blue emitters. nih.gov

Refinement of Computational Models for Predictive Synthesis and Reactivity

Computational chemistry is an increasingly powerful tool for accelerating chemical research. By modeling reaction mechanisms and predicting molecular properties, it can guide experimental work, saving time and resources. For a molecule like 5-Bromo-7-methylisoindolin-1-one, where experimental data may be limited, computational models are invaluable.

Future work in this area should include:

Predictive Synthesis: Developing and refining computational models to predict the outcomes, yields, and optimal conditions for synthetic transformations, particularly for complex cross-coupling reactions.

Property Prediction: Using techniques like Density Functional Theory (DFT) to calculate the electronic structure, molecular orbitals (HOMO/LUMO), and predict the photophysical properties (e.g., absorption and emission wavelengths) of potential derivatives. This can help pre-screen candidates for applications as fluorescent probes or dyes before undertaking their synthesis.

Mechanism Elucidation: Modeling reaction pathways to understand the mechanisms of both existing and novel reactions, which can provide insights into reactivity and chemoselectivity.

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